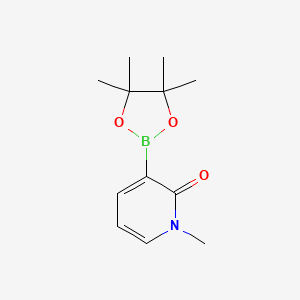

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-14(5)10(9)15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRZXUANEKDDHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CN(C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one typically involves the reaction of 1-methyl-2-pyridone with a boronic ester. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling reaction. The reaction conditions usually include a temperature range of 80-100°C and a reaction time of 12-24 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The dioxaborolane group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of the Boronic Ester

- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one Structural Difference: Boronic ester at the 5-position instead of 3. Impact: The 5-position boronic ester may exhibit altered electronic effects during cross-coupling due to differing resonance interactions with the pyridinone oxygen. This positional isomer is reported to have a molecular weight of 235.09 (C₁₂H₁₈BNO₃) and requires storage at -20°C under inert atmosphere due to boronic ester sensitivity . Synthetic Utility: Less steric hindrance at the 5-position could favor coupling with bulkier aryl halides compared to the 3-substituted analogue.

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one Structural Difference: Boronic ester at the 6-position. Impact: Proximity to the pyridinone’s nitrogen may destabilize the boronic ester through intramolecular interactions, reducing shelf-life or coupling efficiency .

Substituent Variations on the Pyridinone Core

- 1-(Cyclobutylmethyl)-5-(dioxaborolan-2-yl)pyridin-2(1H)-one Structural Difference: Cyclobutylmethyl group at the 1-position instead of methyl. Impact: Increased steric bulk at the nitrogen may hinder catalytic access to the boron center, reducing reaction rates in cross-couplings.

- 1-Benzyl-3-chloro-5-(dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-2(1H)-one Structural Difference: Additional chloro and trimethylsilyl groups at positions 3 and 4. Impact: The electron-withdrawing chloro group may enhance boron electrophilicity, accelerating transmetalation in couplings.

Boronic Ester Derivatives with Heterocyclic Modifications

- 3-(6-Cyanopyridin-3-yl)-1-(dioxaborolan-2-yl)-1H-1,4-benzoxazin-7(6H)-one Structural Difference: Benzoxazinone fused ring system replaces pyridinone. Impact: The fused ring introduces rigidity and additional hydrogen-bonding sites, which could enhance binding in medicinal chemistry targets. However, the cyanopyridyl group may complicate reaction conditions due to competing nitrile reactivity .

Physicochemical and Reactivity Comparison

Biological Activity

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including enzyme inhibition, cytotoxicity, and therapeutic applications.

- Molecular Formula : CHBNO

- Molecular Weight : 208.07 g/mol

- CAS Number : 953040-54-5

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit specific enzymes crucial for various biological processes. For instance:

- SARS-CoV-2 Mpro Inhibition : The compound has shown promise in inhibiting the main protease (Mpro) of SARS-CoV-2 in vitro. The binding affinity was assessed through molecular dynamics simulations and binding free energy calculations (ΔG*) which indicated significant inhibitory potential with a selectivity profile favoring Mpro over other proteases like PLpro .

| Compound | Inhibition (%) at 20 µM |

|---|---|

| This compound | ≈23% |

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cell lines to evaluate the safety profile of the compound. The results demonstrated that:

- At concentrations up to 100 µM, the compound did not significantly reduce cell viability in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) lines .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | >90 |

| 1 | >90 |

| 10 | >85 |

| 50 | >80 |

| 100 | >75 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In models of inflammation induced by lipopolysaccharides (LPS), it effectively suppressed nitric oxide production and pro-inflammatory cytokine release .

The mechanism by which this compound exerts its biological effects appears to be linked to its interaction with specific protein targets involved in critical signaling pathways. The boron atom in the structure may facilitate unique interactions with biomolecules, enhancing its inhibitory effects on enzymes such as kinases and proteases.

Case Studies

Several studies have documented the efficacy of similar boron-containing compounds in various therapeutic contexts:

- SARS-CoV-2 Research : A focused library of β-amido boronic acids was synthesized and screened for Mpro inhibition. Compounds with specific structural features exhibited enhanced binding and inhibitory activity .

- Cancer Therapeutics : Boron-containing compounds have been explored for their potential in cancer treatment due to their ability to modulate kinase activity and influence cell signaling pathways.

Q & A

Q. What are the common synthetic routes for preparing 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the reactivity of the boronate ester group. For example, coupling reactions between halogenated pyridinones and pinacol boronate esters under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃) are widely employed . Specific protocols involve optimizing reaction conditions (e.g., solvent: DMF/H₂O, temperature: 80–100°C) to achieve high yields .

Q. How is the purity and structural integrity of this compound verified in synthetic workflows?

Characterization relies on ¹H/¹³C NMR to confirm the presence of the pyridinone core and boronate ester signals (e.g., δ ~1.3 ppm for pinacol methyl groups). High-resolution mass spectrometry (HRMS) is critical for validating molecular weight, while FT-IR can identify carbonyl (C=O) and B-O stretches . For crystalline derivatives, X-ray diffraction (using programs like SHELXL) resolves stereochemical ambiguities .

Q. What storage conditions are recommended to maintain the stability of this boronate ester?

The compound should be stored under an inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the boronate ester. Moisture-sensitive handling (e.g., glovebox) is essential, as exposure to water can degrade the dioxaborolane ring .

Advanced Research Questions

Q. How does the substitution pattern on the pyridinone ring influence the reactivity of the dioxaborolane group in cross-coupling reactions?

The electron-withdrawing nature of the pyridinone carbonyl group activates the boronate ester for nucleophilic substitution. Steric effects from the 1-methyl group and the dioxaborolane’s position (3- vs. 5-substituted isomers) can modulate coupling efficiency. Computational studies (e.g., DFT) suggest that para-substitution on the pyridinone optimizes orbital overlap with palladium catalysts .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during functionalization?

Protodeboronation is minimized by using anhydrous conditions , weak bases (e.g., K₃PO₄), and low temperatures . Adding ligands (e.g., SPhos) stabilizes the Pd intermediate, while microwave-assisted synthesis reduces reaction time, suppressing decomposition pathways .

Q. How does this compound compare structurally to other boronate-containing heterocycles in drug discovery?

Unlike pyrrolo[2,3-b]pyridinone derivatives, which prioritize π-π stacking interactions, the pyridinone-dioxaborolane hybrid exhibits enhanced solubility and hydrogen-bonding capacity due to its carbonyl group. This makes it suitable for targeting polar enzyme active sites (e.g., kinases) .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

LC-MS with charged aerosol detection (CAD) or evaporative light scattering (ELS) is preferred over UV detection due to the compound’s weak chromophore. ²⁹Si NMR (for silicon-containing impurities) and ion chromatography (for boronic acid byproducts) address specificity issues .

Methodological Considerations

- Reaction Optimization : Use Design of Experiments (DoE) to balance temperature, catalyst loading, and solvent polarity for reproducible yields .

- Crystallography : Refinement with SHELXL ensures accurate bond-length validation, particularly for boron-centered stereochemistry .

- Biological Screening : Pair molecular docking (e.g., AutoDock Vina) with in vitro assays (e.g., kinase inhibition) to correlate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.